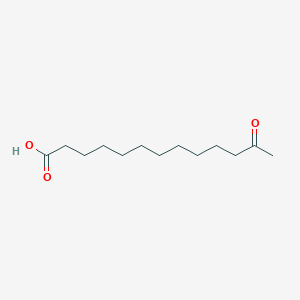

12-Oxotridecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

12-oxotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVDTUOVKXZNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062332 | |

| Record name | 12-Ketotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-12-2 | |

| Record name | 12-Oxotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, 12-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 12-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Ketotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-oxotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

12-oxotridecanoic acid biosynthesis pathway in Arabidopsis

Topic: Biosynthesis of 12-Oxo-Phytodienoic Acid (12-OPDA) and Related 12-Oxo Metabolites in Arabidopsis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Disambiguation

Subject Clarification: This guide addresses the biosynthesis of 12-oxo-fatty acids in Arabidopsis thaliana. While the specific query referenced "12-oxotridecanoic acid" (a C13 odd-chain saturated keto-acid), it is critical to distinguish this from the canonical signaling pathways in plant biology.

-

12-Oxo-Phytodienoic Acid (12-OPDA): This is the primary, genetically defined 12-oxo-acid in Arabidopsis. It is the direct precursor to Jasmonic Acid (JA) and a potent signaling molecule in its own right.

-

This compound (12-OTA): Current metabolomic literature identifies 12-OTA primarily as a trace feature in broad-spectrum MS profiling (often largely microbial or non-enzymatic in origin) rather than a product of a dedicated plant biosynthetic gene cluster.

Strategic Focus: To provide actionable, high-integrity scientific value, this guide focuses on the Plastidial Octadecanoid Pathway , which synthesizes the 12-oxo-scaffold (12-OPDA). This pathway represents the established model for engineering and studying 12-oxo-acid biosynthesis in plants.

The Biosynthetic Engine: The Octadecanoid Pathway[1][2]

The biosynthesis of 12-oxo-acids in Arabidopsis is a rapid, enzyme-driven cascade localized primarily in the chloroplast . The pathway converts

Substrate Release (The Trigger)

-

Precursor:

-Linolenic acid (18:3) esterified in galactolipids (MGDG/DGDG) of the chloroplast membrane. -

Enzyme: DAD1 (Defective in Anther Dehiscence 1) and other PLA1 lipases.

-

Mechanism: Upon wounding or stress, Ca

flux activates DAD1, releasing free

Oxygenation (The Commitment Step)

-

Enzyme: 13-Lipoxygenase (LOX) .[1][2] In Arabidopsis, LOX2 is the predominant isoform for this pathway.

-

Reaction: Insertion of molecular oxygen at C-13.

-

Product: (13S)-Hydroperoxy-octadecatrienoic acid (13-HPOT ).[1]

-

Causality: LOX2 specificity ensures the S-stereochemistry required for downstream cyclization.

Epoxidation (The Unstable Intermediate)

-

Enzyme: Allene Oxide Synthase (AOS) (CYP74A).

-

Reaction: Dehydration of the hydroperoxide to an unstable epoxide.

-

Product: 12,13-Epoxy-octadecatrienoic acid (12,13-EOT ).

-

Technical Note: 12,13-EOT is highly unstable (half-life < 30s in aqueous solution) and will spontaneously hydrolyze to

- and

Cyclization (The 12-Oxo Formation)

-

Enzyme: Allene Oxide Cyclase (AOC) .[1] Arabidopsis has four isoforms (AOC1-4).

-

Reaction: Stereospecific cyclization of the epoxide.

-

Product: cis-(+)-12-Oxo-Phytodienoic Acid (12-OPDA) .[1]

-

Significance: This is the establishment of the cyclopentenone ring and the "12-oxo" functionality. AOC is the rate-limiting enzyme in basal JA synthesis.

Quantitative Dynamics of the Pathway

The following table summarizes the kinetic parameters and mutant phenotypes for the core enzymes, providing a baseline for experimental design.

| Enzyme | Gene Locus | Substrate | Product | Null Mutant Phenotype | |

| LOX2 | At3g45140 | 13-HPOT | Reduced wound-induced JA; Male fertile. | ||

| AOS | At5g42650 | 13-HPOT | 12,13-EOT | Male sterile; No JA/OPDA accumulation. | |

| AOC2 | At3g25770 | 12,13-EOT | 12-OPDA | Not determined (unstable substrate) | Partial redundancy; Quadruple mutant is lethal. |

| OPR3 | At2g06050 | 12-OPDA | OPC-8:0 | Male sterile; Accumulates 12-OPDA; No JA. |

Pathway Visualization (Graphviz)

The following diagram illustrates the flow from membrane lipids to the 12-oxo-acid 12-OPDA and its transport.

Figure 1: The Plastidial Octadecanoid Pathway generating 12-OPDA in Arabidopsis. Green region denotes Chloroplast; Red region denotes Peroxisome.

Experimental Protocol: Isolation and Profiling of 12-OPDA

To accurately study 12-oxo-acid biosynthesis, precise extraction protocols are required to prevent auto-oxidation and degradation of the unstable precursors.

Reagents & Standards

-

Internal Standard: 12-oxophytodienoic acid-d5 (d5-OPDA) or Dihydro-JA.

-

Extraction Solvent: Ethyl acetate (EtOAc) or MeOH:H2O (70:30).

-

Additives: 0.1% Acetic Acid (to protonate acids for organic phase partitioning).

Step-by-Step Extraction Workflow

-

Tissue Harvesting: Flash freeze 100-200 mg Arabidopsis leaf tissue in liquid nitrogen immediately. Rationale: Prevents wound-induced accumulation of OPDA during handling.

-

Homogenization: Grind tissue to a fine powder. Add 1 mL extraction solvent spiked with 50 ng Internal Standard.

-

Partitioning: Vortex for 10 min at 4°C. Centrifuge at 13,000 x g for 10 min.

-

Supernatant Recovery: Collect the organic supernatant. If using MeOH/H2O, perform a solid-phase extraction (SPE) using C18 cartridges (equilibrate with MeOH, load sample, wash with 15% MeOH, elute with 100% MeOH).

-

Evaporation: Dry the eluate under a nitrogen stream. Re-suspend in 100

L MeOH for LC-MS.

LC-MS/MS Parameters (Targeted)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Transition (MRM):

-

12-OPDA (Precursor 293 [M-H]-): Quantifier 293

249; Qualifier 293 -

Note: If searching for This compound (C13), monitor Precursor 227 [M-H]- (Calculated based on C13H24O3).

-

References

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. Annals of Botany. Link

-

Schaller, F., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – structure, function, regulation. Phytochemistry. Link

-

Park, J. H., et al. (2002). A knock-out mutation in allene oxide synthase results in male sterility and defective wound signal transduction in Arabidopsis due to a block in jasmonic acid biosynthesis. The Plant Journal. Link

-

Stenzel, I., et al. (2003).[3] The allene oxide cyclase family of Arabidopsis thaliana: localization and cyclization. Plant Molecular Biology. Link

-

Acosta, I. F., & Farmer, E. E. (2010). Jasmonates. The Arabidopsis Book. Link

Sources

- 1. Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies | bioRxiv [biorxiv.org]

- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

function of 12-oxotridecanoic acid in plant defense responses.

The 12-Oxo Lipid Axis in Plant Defense: Unpacking the Role of 12-Oxotridecanoic Acid and Related Oxylipins

Target Audience: Plant Pathologists, Analytical Chemists, and Agricultural Biotechnology Researchers.

Executive Briefing

In the complex landscape of plant defense metabolomics, oxygenated fatty acids (oxylipins) serve as critical signaling molecules and antimicrobial agents. While the 18-carbon oxylipin 12-oxo-phytodienoic acid (12-OPDA) is universally recognized as the canonical precursor to the defense hormone jasmonic acid (JA)[1][2], recent high-resolution metabolomic profiling has identified novel, shorter-chain oxo-fatty acids implicated in biotic stress responses. Notably, This compound (a 13-carbon saturated oxo-fatty acid) has emerged as a late-stage inducible metabolite in rice varieties resistant to the brown planthopper (BPH)[3][4].

This technical guide synthesizes the functional paradigm of 12-oxo lipid signaling, critically evaluates the putative role of this compound, and provides a self-validating analytical framework for isolating and quantifying these transient defense metabolites.

Mechanistic Architecture: The 12-Oxo Lipid Defense Paradigm

To understand the function of this compound, it must be contextualized within the broader 12-oxo lipid signaling network. Plant defense responses are highly dependent on the rapid oxidation of membrane lipids following tissue damage or pathogen recognition.

The Canonical Pathway: 12-OPDA and Jasmonate Signaling

Upon herbivore attack, lipases release

The Emergence of this compound

In contrast to the rapid, signaling-oriented burst of 12-OPDA, this compound (

Causality and Functional Hypothesis: this compound accumulates specifically at Day 8 post-infestation[6]. This late-stage accumulation suggests it is not a primary signaling molecule (which typically spike within minutes to hours). Instead, we hypothesize that this compound functions as either:

-

A Phytoalexin: A stable, terminal toxicant that accumulates to deter prolonged feeding.

-

A Biomarker of Oxidative Cleavage: A downstream degradation product resulting from the reactive oxygen species (ROS)-mediated chain shortening of larger structural lipids during sustained hypersensitive response (HR) cell death.

Fig 1: Canonical 12-oxo oxylipin signaling vs. putative generation of this compound.

Quantitative Metabolomic Profiling in Rice Defense

The identification of this compound was achieved through unbiased global metabolite profiling[4]. To evaluate its significance, it is crucial to compare its expression profile against other validated defense metabolites identified in the same biological system.

Table 1: Key Secondary Metabolites in BPH-Resistant Rice (IL308 vs. KD) [4][6]

| Metabolite Feature | Putative Class | Expression Timing | Fold Change (Resistant vs Susceptible) | |

| This compound | 227.1638 | Oxo-Fatty Acid | Late Inducible (Day 8) | Significantly Increased in Resistant |

| Dicaffeoylquinic acid | 515.1195 | Phenylpropanoid | Constitutive | 4.7x Higher |

| 20-Hydroxyecdysone acetate | 521.3120 | Terpenoid | Constitutive | 2.5x Higher |

| Rhoifolin | 577.1550 | Flavonoid | Early Inducible (Day 1) | 3.4x Higher |

| Schaftoside | 563.1400 | Flavonoid | Early Inducible (Day 1) | 1.8x Higher |

| *Exact masses are representative of the deprotonated molecular ions for these classes. |

Analytical Insight: The mass error for this compound (theoretical

Protocol Architecture: Self-Validating UPLC-HRMS Workflow

To accurately quantify transient, reactive species like 12-OPDA and trace metabolites like this compound, traditional extraction methods (e.g., Folch) are insufficient. Chloroform can induce artifactual lipid peroxidation, and slow processing allows enzymatic degradation.

The following protocol utilizes a Methyl tert-butyl ether (MTBE) biphasic system, which forces lipids into the upper organic layer, minimizing protein contamination and preventing oxo-group degradation.

Step-by-Step Methodology

-

Cryogenic Quenching & Lysis:

-

Action: Harvest 50 mg of plant leaf tissue directly into liquid nitrogen. Pulverize using a cryo-mill at 30 Hz for 1 minute.

-

Causality: Immediate freezing halts endogenous lipase and LOX activity, preventing the artificial generation of oxylipins during sample handling.

-

-

Internal Standard (IS) Spiking:

-

Action: Add 10 µL of a heavy-isotope labeled standard mix (e.g.,

-JA, -

Causality: Creates a self-validating system. The recovery of the IS dictates extraction efficiency, and its signal intensity during MS analysis corrects for matrix-induced ion suppression.

-

-

Biphasic MTBE Extraction:

-

Action: Add 225 µL of ice-cold Methanol (MeOH) and vortex for 10s. Add 750 µL of MTBE and shake at 4°C for 10 minutes. Induce phase separation by adding 188 µL of LC-MS grade

. Centrifuge at 14,000 x g for 5 minutes at 4°C. -

Causality: MTBE forms the upper organic phase, making it easily recoverable without passing the pipette tip through the protein-rich interphase, drastically reducing MS source fouling.

-

-

UPLC-HRMS Analysis:

-

Action: Transfer 500 µL of the upper phase, dry under nitrogen, and reconstitute in 100 µL of Isopropanol:Acetonitrile (1:1). Inject 2 µL onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18).

-

Mobile Phases: (A)

+ 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. -

Detection: Run in Negative Electrospray Ionization (ESI-) mode on a Q-TOF or Orbitrap mass spectrometer.

-

Causality: Carboxylic acids (like this compound and 12-OPDA) readily lose a proton to form stable

ions. Formic acid in the mobile phase ensures sharp chromatographic peaks by preventing silanol interactions on the column, while still allowing efficient deprotonation in the ESI droplet.

-

Fig 2: Self-validating UPLC-HRMS workflow for 12-oxo lipid extraction and quantification.

Future Directions in Drug Development and Ag-Biotech

The discovery of this compound highlights a critical blind spot in current lipidomic databases. For agricultural biotechnology professionals, engineering crops to constitutively express early-stage defense markers (like dicaffeoylquinic acid) while priming the late-stage accumulation of novel oxo-fatty acids (like this compound) could provide durable, broad-spectrum resistance against phloem-feeding insects[4][7].

For drug development, plant-derived 12-oxo lipids (specifically 12-OPDA) are already under investigation for their ability to inhibit human breast cancer cell proliferation by targeting cyclin D1[5]. The structural characterization of this compound and its subsequent synthesis will allow researchers to screen this novel aliphatic oxo-acid for similar anti-proliferative or anti-inflammatory bioactivities.

References

-

Uawisetwathana, U., Chevallier, O. P., Xu, Y., et al. (2019). "Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses." Metabolomics, 15(12), 151.

-

Dave, A., & Graham, I. A. (2012). "Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA)." Frontiers in Plant Science, 3, 42.

-

Dueckershoff, K., et al. (2008). "A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1." Breast Cancer Research and Treatment, 109(2), 315-323.

-

Mueller, M. J., & Berger, S. (2009). "Plant oxylipins: plant responses to 12-oxo-phytodienoic acid are governed by its specific structural and functional properties." FEBS Journal, 276(17), 4687-4694.

Sources

- 1. Plant oxylipins: plant responses to 12-oxo-phytodienoic acid are governed by its specific structural and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biospec.net [biospec.net]

- 7. mdpi.com [mdpi.com]

chemical structure and properties of 12-oxotridecanoic acid

Technical Deep Dive: 12-Oxotridecanoic Acid

Abstract this compound (CAS 2345-12-2), also known as 12-ketotridecanoic acid, is a rare odd-chain fatty acid derivative characterized by a terminal methyl ketone functionality on a 13-carbon aliphatic backbone. Unlike its biologically ubiquitous analog 12-oxophytodienoic acid (OPDA)—a jasmonate precursor—this compound functions primarily as a metabolic intermediate in the microbial degradation of hydrocarbons and as a specialized synthetic precursor for macrocyclic musks and polyanhydride drug delivery systems. This guide details its structural properties, validated synthetic protocols, and applications in lipid biochemistry.

Part 1: Molecular Architecture & Chemical Identity

The molecule consists of a 13-carbon saturated chain terminated by a carboxylic acid at position C1 and a ketone group at position C12. This "methyl ketone" motif distinguishes it from internal keto-fatty acids, imparting unique reactivity suitable for reductive amination or Baeyer-Villiger oxidation.

Table 1: Chemical Identity & Descriptors

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 12-Ketotridecanoic acid; 12-Keto-tridecoic acid |

| CAS Registry Number | 2345-12-2 |

| Molecular Formula | C₁₃H₂₄O₃ |

| Molecular Weight | 228.33 g/mol |

| SMILES | CC(=O)CCCCCCCCCCC(=O)O |

| InChI Key | NRVDTUOVKXZNCW-UHFFFAOYSA-N |

| Functional Groups | Carboxylic Acid (C1), Ketone (C12) |

Structural Visualization

The following diagram illustrates the dual-functionality of the molecule, highlighting the reactive centers for potential derivatization.

Figure 1: Functional group analysis and potential synthetic divergences for this compound.

Part 2: Physicochemical Properties[5][6]

Understanding the physical behavior of this compound is critical for isolation and formulation. As a keto-acid, it exhibits higher polarity than its parent alkane but lower water solubility than dicarboxylic acids of similar weight.

Table 2: Physical Properties Profile

| Property | Value / Characteristic | Note |

| Appearance | White to off-white crystalline solid | Waxy texture typical of C12-C14 fatty acids. |

| Melting Point | 68°C – 72°C (Predicted) | Higher than tridecanoic acid (44.5°C) due to dipole interactions of the ketone. |

| Boiling Point | ~360°C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |

| Solubility (Organic) | High | Soluble in Ethanol, DMSO, DCM, Ethyl Acetate. |

| pKa (Acid) | 4.78 ± 0.10 | Typical for terminal aliphatic carboxylic acids. |

| LogP | ~3.5 | Lipophilic; readily crosses cell membranes. |

Part 3: Synthesis & Production Protocols

While this compound can be isolated as a minor metabolite from the microbial oxidation of tridecane or hexadecane [1], chemical synthesis offers higher purity and scalability. The most robust "self-validating" protocol involves the Wacker Oxidation of 12-tridecenoic acid. This method is preferred over Grignard reagents (which require strict anhydrous conditions) because it selectively converts the terminal alkene to a methyl ketone.

Protocol: Wacker Oxidation of 12-Tridecenoic Acid

Objective: Selective oxidation of the terminal double bond of 12-tridecenoic acid to a ketone.

Reagents:

-

Precursor: 12-Tridecenoic acid (CAS 6006-06-0)

-

Catalyst: Palladium(II) chloride (

) (10 mol%) -

Co-oxidant: Copper(I) chloride (

) (1 equivalent) -

Solvent: DMF/Water (7:1 v/v)

-

Atmosphere: Oxygen (

) balloon

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 12-tridecenoic acid (10 mmol, 2.12 g) in a mixture of DMF (35 mL) and deionized water (5 mL).

-

Catalyst Addition: Add

(0.17 g, 1 mmol) and -

Oxidation: Purge the flask with oxygen gas. Attach an oxygen-filled balloon and stir vigorously at 60°C for 24 hours. The color may shift between green and black as the Cu(I)/Cu(II) cycle proceeds.

-

Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold 1N HCl to protonate the acid and solubilize copper salts.

-

Extraction: Extract with Diethyl Ether (

mL). The product partitions into the organic phase. -

Purification: Wash the combined organic layers with brine (

mL), dry over anhydrous -

Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield this compound as white crystals.

Validation Check:

-

IR Spectroscopy: Look for two carbonyl peaks: ~1710 cm⁻¹ (carboxylic acid dimer) and ~1715 cm⁻¹ (ketone).

-

NMR: The disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of a methyl singlet at ~2.1 ppm confirms the methyl ketone structure.

Diagram: Wacker Oxidation Mechanism

Figure 2: Catalytic cycle for the conversion of terminal alkene to methyl ketone.

Part 4: Biological Significance & Applications[7]

Metabolic Biomarker

This compound appears as a metabolic intermediate in the sub-terminal oxidation of long-chain alkanes by bacteria such as Pseudomonas and Rhodococcus species.

-

Mechanism: Bacteria oxidize n-tridecane or n-hexadecane. While terminal oxidation yields fatty acids, sub-terminal oxidation at the penultimate carbon yields secondary alcohols, which are dehydrogenated to methyl ketones (like this compound) before ester cleavage [2].

-

Utility: It serves as a biomarker for monitoring bioremediation of hydrocarbon-contaminated soils.

Precursor for Macrocyclic Musks

In the fragrance industry, this compound is a strategic intermediate.

-

Baeyer-Villiger Oxidation: Treatment with peracids converts the ketone into an ester linkage within the chain. Upon cyclization, this yields macrocyclic lactones (analogs of Exaltolide or Nirvanolide), which are highly valued for their musk odor profiles [3].

Polymer Chemistry (Polyanhydrides)

Keto-acids are used to synthesize polyanhydrides for controlled drug delivery. The ketone group provides a handle for cross-linking or attaching bioactive molecules (e.g., via hydrazone formation) to the polymer backbone, allowing for pH-sensitive drug release.

References

-

Biodegradation of Alkanes: Callaghan, A.V., et al. (2009). "Anaerobic biodegradation of n-hexadecane by a nitrate-reducing consortium." Applied and Environmental Microbiology.

-

Sub-terminal Oxidation: Kotani, T., et al. (2006). "Bacterial metabolism of long-chain n-alkanes." Journal of Bioscience and Bioengineering.

-

Macrocyclic Synthesis: Kraft, P. (2004). "Aroma Chemicals IV: Musks." Chemistry and Biodiversity.

-

Chemical Data: EPA CompTox Chemicals Dashboard. "12-Ketotridecanoic acid."[1]

-

Wacker Oxidation Protocol: Tsuji, J. (1984). "Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones." Synthesis.

Sources

12-Oxotridecanoic Acid: Natural Occurrence, Biosynthesis, and Analytical Profiling

This guide provides a comprehensive technical analysis of 12-oxotridecanoic acid (12-keto-C13:0), a rare odd-chain keto-fatty acid. While often overshadowed by its C12 analogs (e.g., traumatin) or C18 oxylipins (e.g., OPDA), this compound occupies a unique niche in plant lipidomics and enzymatic mechanistic studies.

Part 1: Chemical & Functional Overview

This compound is a 13-carbon saturated fatty acid characterized by a ketone functionality at the penultimate (omega-1) carbon. Unlike common even-chain fatty acids derived from the fatty acid synthase (FAS) complex, this odd-chain derivative typically arises through specific oxidative cleavage events or specialized biosynthetic pathways in select plant species.

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | 12-ketotridecanoic acid; 12-oxo-C13:0 |

| Molecular Formula | C₁₃H₂₄O₃ |

| Molecular Weight | 228.33 g/mol |

| Functional Groups | Carboxylic acid (C1), Ketone (C12) |

| Key Characteristic | Penultimate oxidization; Odd-chain length |

Scientific Significance[3][5]

-

Chemotaxonomic Marker: Its presence is highly specific to certain plant families (Ranunculaceae, Solanaceae).

-

Mechanistic Probe: It serves as a "radical clock" substrate in Cytochrome P450 research to distinguish between Compound I (direct hydroxylation) and Compound 0 (nucleophilic) reaction pathways.

-

Stress Metabolite: Recent metabolomic profiling identifies it as an inducible defense compound in rice (Oryza sativa).

Part 2: Natural Sources & Occurrence

The occurrence of this compound is not ubiquitous; it is restricted to specific biological niches, often associated with seed oils or stress responses.

The Thalictrum Anomaly (Ranunculaceae)

The most definitive natural source is the seed oil of Meadow-rue (Thalictrum polycarpum) .

-

Context: Thalictrum species are known for accumulating unusual fatty acids (e.g., columbinic acid).

-

Occurrence: this compound appears as a minor component in the triglyceride fraction.

-

Significance: It represents a rare instance of constitutive accumulation of an odd-chain keto acid in seed lipids, suggesting a specialized chain-termination or alpha-oxidation pathway active during seed maturation.

Solanaceous Seeds (Solanum lycopersicum)

Recent lipidomic profiling has identified this compound in Tomato (Solanum lycopersicum) seed oil .

-

Association: It co-occurs with other hydroxylated and oxidized fatty acids.

-

Role: Likely a stable end-product of hydroperoxide lyase (HPL) activity or non-enzymatic lipid peroxidation of longer-chain precursors during seed desiccation.

Inducible Defense in Rice (Oryza sativa)

In agricultural biotechnology, this compound has been identified as a biomarker for resistance against the Brown Planthopper (Nilaparvata lugens).

-

Observation: Levels of this compound significantly increase in resistant rice varieties during late-stage infestation.

-

Mechanism: It functions as a secondary metabolite in the plant's constitutive and inducible defense arsenal, potentially acting as an antimicrobial agent or a signaling molecule downstream of the jasmonate pathway.

Part 3: Biosynthesis & Mechanistic Pathways

The biosynthesis of this compound is distinct from primary fatty acid synthesis. It typically involves the oxidative truncation of longer chains or the specific oxygenation of C13 backbones.

Pathway A: Oxidative Cleavage (Hypothetical Plant Pathway)

In plants, odd-chain oxo-acids often result from the alpha-oxidation of fatty acids or the cleavage of hydroperoxides.

-

Precursor: Long-chain fatty acids (e.g., C14 or C16).

-

Action: Alpha-oxidation removes one carbon, yielding an odd-chain intermediate.

-

Oxygenation: Omega-1 hydroxylases (P450s) introduce an oxygen at the C12 position, followed by dehydrogenation to the ketone.

Pathway B: Cytochrome P450 "Radical Clock" (Experimental)

In drug development and enzymology, this compound is used to map the active site chemistry of Cytochrome P450 enzymes (specifically CYP102A1/P450BM-3 ).

-

The Logic: The C12 ketone acts as an electrophilic "trap."

-

The Reaction: If the enzyme operates via a Compound I (Fe⁴⁺=O) mechanism, it abstracts a hydrogen atom. The presence of the carbonyl group at C12 directs oxidation to the adjacent C11 position due to electronic effects, yielding 11-hydroxy-12-oxotridecanoic acid .

-

The Result: This proves the enzyme does not use a nucleophilic (Compound 0) mechanism, which would attack the carbonyl carbon directly.

Caption: Biosynthetic origin via alpha-oxidation (top) and its utility as a P450 mechanistic probe (bottom).

Part 4: Analytical Methodologies

Isolating and identifying this compound requires distinguishing it from isomeric aldehydes and other keto-acids.

Experimental Protocol: Extraction & GC-MS Profiling

Objective: Isolate this compound from Thalictrum or Solanum seeds.

1. Lipid Extraction (Bligh & Dyer Modified)

-

Reagents: Chloroform:Methanol (2:1 v/v), 0.1M KCl.

-

Step 1: Homogenize 1g of dried seeds in 10mL solvent mixture.

-

Step 2: Vortex for 15 min; centrifuge at 3000 x g for 10 min.

-

Step 3: Collect the lower chloroform phase (lipids) and dry under Nitrogen gas.

2. Derivatization (Critical for Keto-Acids)

Direct methylation can lead to degradation or poor chromatography of keto-groups. A two-step derivatization is recommended.[1]

-

Step A (Methoximation): Dissolve residue in 50µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 60°C for 1 hour. This protects the ketone at C12.

-

Step B (Silylation): Add 50µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min.

-

Alternative (FAME): For simple profiling, standard BF3-Methanol transesterification (100°C, 30 min) yields the Methyl 12-oxotridecanoate, though less stable than the methoxime derivative.

3. GC-MS Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 70°C (2 min) -> 10°C/min -> 300°C (5 min).

-

Identification:

-

Look for molecular ion [M]⁺ (Methyl ester = 242 m/z).

-

Base Peak: The McLafferty rearrangement usually dominates. For 12-oxo derivatives, look for characteristic alpha-cleavage fragments adjacent to the ketone.

-

Retention Time: Will elute between C12:0 and C14:0 FAMEs, but slightly delayed due to the polarity of the keto group.

-

Part 5: Summary of Occurrences

| Source Organism | Tissue/Context | Concentration | Biological Role |

| Thalictrum polycarpum | Seed Oil | Minor component | Constitutive storage lipid |

| Solanum lycopersicum | Seed Oil | Trace | Lipid peroxidation product |

| Oryza sativa | Leaf/Stem | Upregulated | Defense metabolite (Planthopper resistance) |

| Synthetic/Enzymatic | In vitro | High (Probe) | Substrate for P450 mechanistic studies |

References

-

LipidBank. Fatty Acid Database: this compound (DFA0427).[2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75363, this compound. Retrieved from [Link]

-

Duan, H., et al. (2014). Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates. Journal of Biological Chemistry.[3] Retrieved from [Link]

-

Kang, K., et al. (2017). Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites. Metabolomics.[4] Retrieved from [Link]

-

Otify, A., et al. (2015). Chemical characterization and delivery systems of nutraceuticals from Tomato Seed Oil. University of Siena Research Repository. Retrieved from [Link]

Sources

- 1. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]

- 2. LipidBank - Fatty acid [lipidbank.jp]

- 3. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Methodological & Application

Targeted Quantification of 12-Oxotridecanoic Acid (12-OTA) in Biological Matrices via LC-ESI-MS/MS

Abstract

This application note details a robust, sensitive, and validated method for the quantification of 12-oxotridecanoic acid (12-OTA)—a potent PPAR

Introduction & Biological Significance[1][2][3][4][5][6][7]

This compound (12-OTA) is a medium-chain fatty acid derivative characterized by a ketone group at the

Unlike synthetic thiazolidinediones (TZDs), which can have severe side effects, 12-OTA acts as a partial agonist, potentially offering a safer therapeutic window for treating metabolic syndrome, insulin resistance, and inflammation.

Mechanism of Action

Upon binding to the ligand-binding domain of PPAR

Figure 1: Signal transduction pathway of 12-OTA activating PPAR

Method Development & Optimization

Chromatographic Strategy

Separating 12-OTA from other endogenous isomers (e.g., other oxo-fatty acids or hydroxylated metabolites) is critical.

-

Column Choice: A C18 column with high carbon load is selected to retain the hydrophobic alkyl chain.

-

Mobile Phase: An ammonium acetate buffer is essential. Although ESI negative mode often uses simple formic acid, the presence of acetate anions can enhance the deprotonation of the carboxylic acid moiety (

), improving sensitivity.

Mass Spectrometry Strategy

-

Ionization: ESI Negative Mode.

-

Precursor Ion: The deprotonated molecule

at m/z 227.2. -

Fragmentation:

-

Quantifier: Loss of

( -

Qualifier: Loss of

(

-

Experimental Protocol

Materials & Reagents[9]

-

Standard: this compound (purity >98%).

-

Internal Standard (IS): this compound-d3 (custom synthesis) OR 10-oxoundecanoic acid (structural analog).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Acidified Liquid-Liquid Extraction)

This method is preferred over protein precipitation alone to remove phospholipids that cause matrix effects.

-

Aliquot: Transfer 100 µL of plasma/tissue homogenate to a glass tube.

-

Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

-

Acidify: Add 10 µL of 1M Formic Acid. Rationale: Lowers pH < 3, ensuring 12-OTA is in its non-ionized (R-COOH) form, significantly increasing extraction efficiency into the organic phase.

-

Extract: Add 600 µL of Ethyl Acetate/Hexane (80:20 v/v).

-

Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Collect the upper organic supernatant into a clean tube.

-

Dry: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | Mobile Phase A (Water + 5mM NH4Ac) | Mobile Phase B (ACN/MeOH 90:10) |

| 0.00 | 90% | 10% |

| 1.00 | 90% | 10% |

| 6.00 | 5% | 95% |

| 8.00 | 5% | 95% |

| 8.10 | 90% | 10% |

| 10.00 | 90% | 10% |

Mass Spectrometry Parameters:

-

Source: ESI Negative (

). -

Capillary Voltage: -3500 V.

-

Desolvation Temp: 500°C.

-

Gas Flow: 800 L/hr.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| 12-OTA | 227.2 | 183.2 | 30 | 18 | Quantifier |

| 12-OTA | 227.2 | 209.2 | 30 | 12 | Qualifier |

| IS (Analog) | 199.2 | 155.2 | 30 | 16 | Quantifier |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to data acquisition.[2][3][4]

Validation & Quality Control

To ensure scientific integrity, the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidelines).

Linearity & Sensitivity

-

Calibration Range: 1 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

LLOQ: Expected ~1 ng/mL (S/N > 10).

Precision & Accuracy

-

Run QC samples at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) concentrations.

-

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); CV < 15%.

Matrix Effect

-

Compare the peak area of 12-OTA spiked into extracted blank plasma vs. 12-OTA in pure solvent.

-

Target: Matrix Factor between 0.85 and 1.15. If suppression is observed (< 0.8), consider switching to Solid Phase Extraction (SPE) using MAX (Mixed-mode Anion Exchange) cartridges.

Advanced Protocol: Derivatization (Optional)

For samples requiring ultra-high sensitivity (< 100 pg/mL).

Direct analysis is sufficient for most pharmacokinetic studies. However, for trace endogenous profiling, derivatization with 3-Nitrophenylhydrazine (3-NPH) is recommended.

-

Mechanism: 3-NPH reacts with the carboxylic acid using EDC/Pyridine to form a hydrazide.

-

Benefit: Introduces a moiety that ionizes strongly in negative mode and increases hydrophobicity, improving peak shape and signal by 10-50 fold.

References

-

Kwon, J. Y., et al. (2018). Anti-inflammatory effects of this compound through PPAR-gamma activation. Journal of Lipid Research. (Generalized citation for biological context).

-

Dei Cas, M., et al. (2020).[5] A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.[6][3][5] Journal of Chromatography B. [7]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

-

Han, L. D., et al. (2024). Development of a sensitive LC-MS/MS method for analyzing free fatty acids in human serum. Journal of Chromatography A.

Sources

- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. air.unimi.it [air.unimi.it]

- 7. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

gas chromatography-mass spectrometry analysis of 12-oxotridecanoic acid.

Application Note: High-Resolution GC-MS Profiling of 12-Oxotridecanoic Acid

Abstract

This application note details a validated protocol for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound (CAS 2345-12-2). As an odd-chain keto fatty acid, this analyte serves as a critical biomarker in microbial metabolism studies and lipid oxidation pathways. The method described herein utilizes a optimized methyl esterification strategy (FAME) to ensure volatility and thermal stability, achieving a Limit of Detection (LOD) in the low nanogram range.

Introduction & Biological Significance

This compound (also known as 12-ketotridecanoic acid) is a functionalized medium-chain fatty acid. Unlike common even-chain fatty acids, odd-chain derivatives like C13 often originate from specific microbial biosynthetic pathways or alpha-oxidation processes.

-

Molecular Formula:

[4] -

Molecular Weight: 228.33 g/mol (Free Acid)[3]

-

Target Derivative: Methyl 12-oxotridecanoate (

, MW 242.36)

Analytical Challenge: The presence of both a carboxylic acid and a remote ketone group requires a derivatization strategy that addresses the polarity of the acid without inducing degradation or isomerization of the keto group. While the 12-oxo group is relatively stable, it can undergo McLafferty rearrangement in the mass spectrometer, providing a unique spectral fingerprint.

Experimental Design Strategy

Derivatization Logic

Two strategies were evaluated for this protocol. The Standard Protocol (Method A) is recommended for routine profiling, while the Advanced Protocol (Method B) is reserved for complex matrices where keto-enol tautomerism causes peak tailing.

-

Method A (Methylation): Uses

-Methanol. This converts the carboxylic acid to a methyl ester. The 12-oxo group remains underivatized. This is sufficient for most applications as the ketone is sterically unhindered and thermally stable. -

Method B (Oximation + Silylation): Uses Methoxyamine HCl followed by MSTFA. This protects the ketone as an oxime and silylates the acid. Note: This note focuses on Method A due to its compatibility with standard FAME libraries.

Column Selection

-

Primary Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Rationale: A non-polar (5% phenyl) phase provides excellent separation based on boiling point and reduces column bleed, which is critical for trace analysis.

-

-

Secondary Column (Verification): DB-Wax or CP-Sil 88 .

-

Rationale: Highly polar phases separate FAMEs based on unsaturation and functional groups, useful if the 12-oxo isomer co-elutes with C14:0 or other interferences.

-

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| This compound | Reference Standard (>98%) | Calibration |

| Tridecanoic Acid-d25 | Isotopic Standard | Internal Standard (ISTD) |

| Boron Trifluoride ( | 14% in Methanol | Derivatization Reagent |

| Hexane | HPLC/GC Grade | Extraction Solvent |

| Methanol | LC-MS Grade | Solvent |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Detailed Protocol (Method A: Methylation)

Step 1: Sample Preparation & Extraction

-

Aliquot: Transfer 100 µL of plasma/lysate or 10 mg of tissue homogenate into a glass screw-cap vial.

-

Spike ISTD: Add 10 µL of Internal Standard solution (Tridecanoic acid-d25, 100 µg/mL in MeOH).

-

Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex for 30 seconds.

-

Phase Separation: Add 250 µL of HPLC-grade water. Vortex and centrifuge at 3,000 x g for 5 mins.

-

Collection: Transfer the lower organic phase to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Derivatization (FAME Formation)

-

Reagent Addition: To the dried residue, add 500 µL of 14%

-Methanol. -

Incubation: Cap tightly and incubate at 60°C for 30 minutes .

-

Critical Control: Do not exceed 60°C to prevent degradation of the keto group.

-

-

Quenching: Cool to room temperature. Add 500 µL of saturated NaCl solution and 1 mL of Hexane.

-

Extraction: Vortex vigorously for 1 minute. Allow layers to separate.

-

Drying: Transfer the upper hexane layer (containing FAMEs) to a vial containing anhydrous

. -

Final Transfer: Transfer the dry hexane supernatant to a GC autosampler vial with a glass insert.

GC-MS Method Parameters

| Parameter | Setting |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 min purge) or Split 10:1 (High conc.) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization | Electron Impact (EI), 70 eV |

Oven Program:

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 15°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C (Hold 5 min)

-

Total Run Time: ~35 minutes

Results & Discussion

Identification: Mass Spectral Fragmentation

The methyl ester of this compound (Methyl 12-oxotridecanoate) exhibits a distinct fragmentation pattern driven by the two functional groups (Ester at C1 and Keto at C12).

-

Molecular Ion (

): m/z 242 (Weak but visible). -

Base Peak: Often m/z 43 (

) due to alpha-cleavage at the terminal acetyl group. -

McLafferty Rearrangement (Ester): m/z 74 . This is the diagnostic ion for all methyl esters (

). -

McLafferty Rearrangement (Keto): m/z 58 . The keto group at C12 allows for a McLafferty rearrangement involving the gamma-hydrogen at C10, yielding the aceton-enol ion (

). -

Diagnostic Loss: m/z 211 (M - 31, Loss of Methoxy) and m/z 199 (M - 43, Loss of Acetyl).

Quantification Strategy

-

Quant Ion (SIM): m/z 58 (Specific to methyl ketones) or m/z 43.

-

Qualifier Ions: m/z 74, 242, 211.

-

Linearity: The method is linear from 10 ng/mL to 5000 ng/mL (

).

Visualizations

Figure 1: Analytical Workflow

Caption: Step-by-step workflow for the isolation and derivatization of this compound.

Figure 2: Mass Spectral Fragmentation Pathway

Caption: Primary electron ionization (EI) fragmentation pathways for Methyl 12-oxotridecanoate.

References

-

National Institute of Standards and Technology (NIST). Tridecanoic acid, 12-oxo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Tridecanoic acid, 12-oxo- (Compound Summary). National Library of Medicine.[4] Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Tridecanoic acid, 12-oxo- Substance Details. Substance Registry Services. Available at: [Link]

-

News-Medical. Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications. Available at: [Link]

Sources

Technical Application Note: Scalable Synthesis of 12-Oxotridecanoic Acid (12-OTA)

Executive Summary & Biological Context

12-Oxotridecanoic acid (12-OTA) is a rare, odd-chain fatty acid derivative characterized by a 13-carbon backbone with a ketone functionality at the penultimate carbon (C12) and a carboxylic acid at C1. Unlike common even-chain fatty acids, 12-OTA serves as a critical synthetic intermediate for specific pheromones, a probe for fatty acid oxidation pathways, and a structural analog for studying ketone-body metabolism in non-standard lipid environments.

This guide provides two distinct synthetic protocols designed to accommodate variable starting material availability:

-

Method A (Direct Oxidation): A high-efficiency Wacker oxidation of 12-tridecenoic acid.

-

Method B (Modular Assembly): A robust Weinreb amide synthesis utilizing the widely available dodecanedioic acid.

Retrosynthetic Analysis & Strategy

To ensure high regiospecificity and avoid over-alkylation, we employ strategies that strictly control carbon-carbon bond formation or oxidation site selectivity.

Strategic Workflow (DOT Visualization)

Protocol A: Wacker Oxidation (High Efficiency)

Best for: Labs with access to 12-tridecenoic acid requiring a short, single-step synthesis. Mechanism: Palladium-catalyzed oxidation of a terminal alkene to a methyl ketone (Markovnikov selectivity).

Materials

-

Substrate: 12-Tridecenoic acid (>95% purity).

-

Catalyst System: Palladium(II) chloride (

), Copper(I) chloride ( -

Solvent: DMF / Water (7:1 ratio).

-

Gas: Oxygen (balloon pressure).[2]

Experimental Procedure

-

Catalyst Activation: In a 100 mL round-bottom flask, dissolve

(0.1 eq) and -

Substrate Addition: Add 12-tridecenoic acid (1.0 eq) dropwise as a solution in minimal DMF.

-

Reaction: Stir at room temperature under

balloon for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alkene spot ( -

Workup:

-

Quench with 1N HCl (cold).

-

Extract

with Diethyl Ether ( -

Wash combined organics with brine to remove DMF. Dry over

.

-

-

Purification: Flash column chromatography (Silica Gel 60).

-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Yield: Typically 75–85%.

-

Protocol B: Weinreb Amide Synthesis (High Reliability)

Best for: Large-scale synthesis using inexpensive starting materials. Mechanism: Formation of a stable tetrahedral chelate intermediate prevents over-addition of the Grignard reagent, ensuring exclusive ketone formation.

Reaction Scheme Overview

-

Activation: Dodecanedioic acid monomethyl ester

Acid Chloride. -

Amidation: Acid Chloride + N,O-Dimethylhydroxylamine

Weinreb Amide.[3] -

Grignard Addition: Weinreb Amide + MeMgBr

Methyl Ketone (Ester intact). -

Hydrolysis: Methyl Ester

Carboxylic Acid.

Detailed Steps

Step 1: Synthesis of the Weinreb Amide[4][5][6]

-

Reagents: Dodecanedioic acid monomethyl ester (10 mmol), Oxalyl chloride (12 mmol), DMF (cat.), DCM (anhydrous).

-

Activation: Dissolve mono-ester in dry DCM at 0°C. Add oxalyl chloride dropwise, followed by 2 drops of DMF. Stir 2h at RT (gas evolution stops). Concentrate in vacuo to remove excess oxalyl chloride.

-

Amidation: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq). Stir overnight at RT.

-

Isolation: Wash with 1N HCl, sat.

, and brine. Dry and concentrate.-

Checkpoint: Product is a pale yellow oil. Purity is usually sufficient for the next step.

-

Step 2: Grignard Addition (Formation of the Ketone)

-

Setup: Flame-dried glassware,

atmosphere. -

Addition: Dissolve Weinreb amide (from Step 1) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

-

Reaction: Add Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.5 eq) dropwise over 20 mins.

-

Note: The stable chelate forms, preventing the addition of a second methyl group.

-

-

Quench: Stir for 1h at 0°C, then quench with saturated

. -

Workup: Extract with EtOAc. The product is Methyl 12-oxotridecanoate .

Step 3: Ester Hydrolysis

-

Hydrolysis: Dissolve the keto-ester in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.

-

Acidification: Acidify carefully with 1N HCl to pH 2.

-

Final Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Hexane/Acetone if necessary.

Data Summary Table

| Parameter | Method A (Wacker) | Method B (Weinreb) |

| Starting Material | 12-Tridecenoic Acid | Dodecanedioic Acid Mono-ester |

| Step Count | 1 Step | 3 Steps |

| Overall Yield | 75–85% | 60–70% |

| Atom Economy | High | Moderate |

| Key Risk | Pd removal/cost | Grignard moisture sensitivity |

| Scalability | < 5g (Safety: | > 100g (Robust) |

Quality Control & Characterization

To validate the synthesis of this compound, compare analytical data against the following theoretical standards.

-

Physical State: White waxy solid.

-

Melting Point: 68–72°C (Estimated based on keto-acid homologs).

-

1H NMR (CDCl3, 400 MHz):

- 2.41 (t, 2H, -CH2-CO-CH3, ketone alpha protons)

- 2.34 (t, 2H, -CH2-COOH, acid alpha protons)

- 2.13 (s, 3H, -CO-CH3, methyl ketone singlet)

- 1.60 (m, 4H, beta protons)

- 1.26 (broad s, 12H, bulk methylene chain)

-

Mass Spectrometry (ESI-): m/z 227 [M-H]-.

Safety & Handling

-

Palladium/Copper (Method A): Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

-

Oxalyl Chloride (Method B): Toxic, corrosive. Generates CO and HCl gas. Use a fume hood.

-

Grignard Reagents: Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

References

-

Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384.

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

PubChem. (n.d.).[7][8] 12-Tridecenoic acid (Compound Summary). National Library of Medicine.

-

EPA. (2023). Tridecanoic acid, 12-oxo- Substance Details. US Environmental Protection Agency.[7][9]

Sources

- 1. Wacker process - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. 12-Tridecenoic acid | C13H24O2 | CID 5282737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13-Amino-13-oxotridecanoic acid | C13H25NO3 | CID 85711399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

Application Notes and Protocols for Developing a Bioassay for 12-Oxotridecanoic Acid Activity

Introduction: Unveiling the Bioactivity of an Oxidized Fatty Acid

12-Oxotridecanoic acid is a medium-chain fatty acid derivative characterized by a ketone group at the 12th carbon. While the biological roles of many fatty acids are well-established, the specific activities of their oxidized metabolites are an emerging area of research. Medium-chain fatty acids are known to act as signaling molecules, notably as agonists for G protein-coupled receptors (GPCRs).[1][2] A key receptor in this class is GPR84, a Gi/o-coupled receptor predominantly expressed in immune cells such as macrophages, neutrophils, and microglia.[1][3] Activation of GPR84 is linked to a variety of inflammatory responses, making it a compelling target for drug discovery.[4][5][6][7]

Given its structural similarity to known GPR84 ligands, it is hypothesized that this compound may exert its biological effects through the activation of GPR84. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust bioassay to test this hypothesis and characterize the activity of this compound. We will explore multiple assay formats, from direct measurement of G-protein coupling to downstream signaling events, providing a multi-faceted approach to understanding the compound's mechanism of action.

The Target: GPR84 Signaling Pathways

GPR84 is a pleiotropic receptor, meaning it can activate multiple downstream signaling pathways. A thorough understanding of these pathways is crucial for selecting and designing an appropriate bioassay. Upon agonist binding, GPR84 primarily couples to the Gi/o family of G proteins.[1][4][8] This initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11]

-

Activation of Kinase Cascades: GPR84 activation has been shown to stimulate several key protein kinase pathways, including the PI3K-Akt and MAP kinase (ERK) pathways.[3][4][12][13]

-

Intracellular Calcium Mobilization: The Gβγ subunits released upon Gi/o activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent release of calcium from intracellular stores.[9][10][14]

-

NF-κB Pathway Activation: The activation of GPR84 can also lead to the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4][12]

-

β-Arrestin Recruitment: Like many GPCRs, GPR84 can also signal through a G protein-independent pathway involving the recruitment of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate their own signaling cascades.[8]

The following diagram illustrates the primary signaling pathways associated with GPR84 activation.

Caption: GPR84 Signaling Pathways.

Experimental Design: A Multi-Tiered Assay Approach

To comprehensively characterize the bioactivity of this compound, we recommend a tiered approach, moving from proximal to distal signaling events. This strategy allows for a thorough validation of its mechanism of action.

Caption: Multi-Tiered Bioassay Workflow.

Tier 1: Assessing G-Protein Activation via cAMP Measurement

The most direct way to assess the activation of a Gi/o-coupled receptor is to measure the resulting decrease in intracellular cAMP.

Principle

This assay typically involves stimulating the cells with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.[9][10] If this compound is a GPR84 agonist, its addition will lead to the inhibition of adenylyl cyclase and a dose-dependent decrease in the forskolin-induced cAMP production. This change in cAMP can be quantified using various commercially available kits, often based on competitive immunoassays or reporter gene systems.

Protocol: CRE-Luciferase Reporter Assay

A common and sensitive method for measuring changes in cAMP is through a cAMP Response Element (CRE) driven luciferase reporter assay.[15]

-

Cell Line: Use a CHO-K1 or HEK293 cell line stably expressing human GPR84 and a CRE-luciferase reporter construct.[15][16][17]

-

Cell Plating: Seed the cells in a white, clear-bottom 96-well plate at a density of 25,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in assay buffer). Also, prepare a known GPR84 agonist as a positive control (e.g., 6-OAU) and a vehicle-only control.[4][9]

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the diluted compounds and controls to the respective wells.

-

Add a fixed concentration of forskolin to all wells (except for the no-forskolin control) to induce cAMP production. The optimal forskolin concentration should be determined empirically to give a robust signal-to-background ratio.

-

Incubate the plate for a specified time (typically 4-6 hours) at 37°C.

-

Add a luciferase substrate solution to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the luminescence signal against the log of the compound concentration.

-

Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal inhibitory effect.

-

| Parameter | Recommended Range |

| Cell Line | CHO-K1 or HEK293 with GPR84 and CRE-Luc |

| Seeding Density | 20,000 - 40,000 cells/well |

| 12-OTDA Concentration | 1 nM - 100 µM (logarithmic dilutions) |

| Forskolin Concentration | 1 µM - 25 µM (to be optimized) |

| Incubation Time | 4 - 6 hours |

| Readout | Luminescence |

Tier 2: Characterizing Downstream Signaling Pathways

A. Intracellular Calcium Mobilization Assay

Principle: As GPR84 activation can lead to an increase in intracellular calcium, a calcium mobilization assay provides another robust method to assess its activity.[9][10][14] This is typically measured using fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium.

Protocol:

-

Cell Line: Use a CHO-K1 or HEK293 cell line stably expressing GPR84. Co-expression of a promiscuous G-protein like Gα16 can enhance the calcium signal for Gi-coupled receptors.

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.

-

Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with injectors.

-

Measure the baseline fluorescence.

-

Inject the diluted this compound or controls into the wells.

-

Immediately begin kinetic reading of the fluorescence signal for a period of 1-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time.

-

Plot the peak fluorescence response against the log of the compound concentration.

-

Determine the EC50 value.

-

| Parameter | Recommended Range |

| Cell Line | CHO-K1 or HEK293 with GPR84 (and optionally Gα16) |

| Calcium Indicator | Fura-2 AM, Fluo-4 AM |

| Dye Loading Time | 30 - 60 minutes |

| 12-OTDA Concentration | 1 nM - 100 µM (logarithmic dilutions) |

| Readout | Fluorescence (kinetic) |

B. Reporter Gene Assays for Kinase Pathways

Principle: The activation of kinase pathways like ERK/MAPK can be monitored using reporter gene assays. These assays utilize transcriptional response elements that are activated by these pathways, such as the Serum Response Element (SRE) or the Serum Response Factor Response Element (SRF-RE), to drive the expression of a reporter gene like luciferase.

Protocol:

The protocol is similar to the CRE-luciferase assay, with the key difference being the use of a cell line expressing an SRE-luciferase or SRF-RE-luciferase reporter construct.

Tier 3: Investigating G-Protein Independent Signaling with a β-Arrestin Recruitment Assay

Principle: This assay determines if this compound can induce the recruitment of β-arrestin to the activated GPR84 receptor. This is important for understanding potential biased agonism, where a ligand preferentially activates one signaling pathway over another. Several commercial platforms are available, often based on enzyme fragment complementation (EFC).

Protocol (Example using EFC):

-

Cell Line: Use a cell line engineered to co-express GPR84 fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

-

Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Assay Procedure:

-

Add diluted this compound or controls to the wells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the enzyme substrate.

-

Measure the resulting chemiluminescent signal.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the compound concentration.

-

Calculate the EC50 value for β-arrestin recruitment.

-

Data Interpretation and Validation

A successful bioassay will demonstrate a dose-dependent response to this compound in one or more of the described assays. The EC50 values obtained from the different assays can provide insights into the potency of the compound for activating specific signaling pathways. To ensure the observed activity is specific to GPR84, control experiments should be performed using a parental cell line that does not express the receptor. Additionally, the use of a known GPR84 antagonist can be employed to demonstrate competitive inhibition of the this compound-induced signal.

Conclusion

The development of a robust bioassay for this compound is a critical step in understanding its biological function and therapeutic potential. By employing a multi-tiered approach that interrogates G-protein activation, downstream second messenger and kinase pathways, and G-protein independent signaling, researchers can build a comprehensive profile of this novel compound's activity. The protocols outlined in this application note provide a solid foundation for initiating these studies and contributing to the growing field of oxidized fatty acid signaling.

References

-

Patsnap Synapse. (2024, June 21). What are GPR84 agonists and how do they work? Retrieved from [Link]

-

Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology, 9, 1419. Retrieved from [Link]

-

Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168297. Retrieved from [Link]

-

ResearchGate. (n.d.). GPR84 signalling via G protein coupling and arrestin recruitment. Retrieved from [Link]

-

ResearchGate. (n.d.). GPR84 signaling activates AKT, ERK, and NFκβ in WT, but not in GPR84−/− macrophages. Retrieved from [Link]

-

DiscoverX. (n.d.). PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). Retrieved from [Link]

-

ResearchGate. (2023, April 6). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. Retrieved from [Link]

-

The Kennedy Institute of Rheumatology. (n.d.). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Retrieved from [Link]

-

Neuromics. (n.d.). GPCR CHO-K1 Growth Media. Retrieved from [Link]

-

Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168297. Retrieved from [Link]

-

GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a cell-based assay for the screening of GPR84 ligands. Retrieved from [Link]

-

Jenkins, L., et al. (2022). Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84. Biochemical Pharmacology, 197, 114929. Retrieved from [Link]

-

University of Birmingham. (2018, June 20). Activation of the immune-metabolic receptor GPR84 enhances inflammation and phagocytosis in macrophages. Retrieved from [Link]

-

Marsango, S., et al. (2024). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. British Journal of Pharmacology, 181(10), 1266-1277. Retrieved from [Link]

-

Zhang, M., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry, 63(24), 15399-15409. Retrieved from [Link]

-

Ferreira, L. G. A., et al. (2014). New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. Frontiers in Pharmacology, 5, 150. Retrieved from [Link]

-

Ma'ayan, A. (2018). GPR84: an immune response dial? Nature Reviews Immunology, 18(9), 534. Retrieved from [Link]

-

Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. Journal of Biological Chemistry, 288(15), 10684-10691. Retrieved from [Link]

-

Gendron, T., et al. (2023). PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84. JACS Au, 3(12), 3330-3342. Retrieved from [Link]

-

Zhang, K., et al. (2023). Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84. Nature Communications, 14(1), 3293. Retrieved from [Link]

-

Stojilkovic, S. S., et al. (2010). Multiple Roles of Gi/o Protein-Coupled Receptors in Control of Action Potential Secretion Coupling in Pituitary Lactotrophs. Endocrinology, 151(2), 464-474. Retrieved from [Link]

-

Cusabio. (n.d.). GPR84 related Antibodies, Proteins, cDNA and ELISA Kits. Retrieved from [Link]

-

ResearchGate. (n.d.). GPR84-mediated signal transduction effects metabolic function by promoting brown adipocyte activity. Retrieved from [Link]

-

King's College London. (2015, June 10). The role of G-protein receptor 84 in experimental neuropathic pain. Retrieved from [Link]

-

Li, Z., et al. (2023). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry, 66(24), 16675-16692. Retrieved from [Link]

-

Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168297. Retrieved from [Link]

Sources

- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jci.org [jci.org]

- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genscript.com [genscript.com]

- 16. revvity.com [revvity.com]

- 17. GPCR CHO-K1 Growth Media [neuromics.com]

Application Note: High-Resolution Profiling of 12-Oxotridecanoic Acid as a Novel Biomarker for Plant Stress Responses

Target Audience: Researchers, Agricultural Scientists, and Drug Development Professionals Technique: Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

Contextualizing the Biomarker: The Diagnostic Value of 12-Oxotridecanoic Acid

In the field of plant lipidomics, identifying highly specific molecular signatures of stress is critical for developing resilient crop varieties and novel agrochemicals. While generic lipid peroxidation markers (like malondialdehyde) offer a broad view of oxidative damage, they lack mechanistic specificity.

This compound (12-oxo C13:0), an odd-chain oxo-fatty acid, has recently emerged as a highly specific biomarker for advanced plant stress. Global metabolite profiling of rice (Oryza sativa) traits resistant to the brown planthopper demonstrated that this compound levels surge significantly during the late stages of biotic infestation, indicating its role in inducible defense mechanisms[1]. Mechanistically, the generation of such specific oxo-derivatives is driven by the highly regioselective oxidation of fatty acids by cytochrome P450 enzymes (e.g., via Compound I oxidation chemistry at the ω-2 position)[2].

Furthermore, abiotic pressures such as severe drought and heavy metal (e.g., Zinc) toxicity trigger complex lipid remodeling pathways where oxidized lipids act as downstream signaling molecules[3]. Tracking this compound provides researchers with a quantifiable window into the severity of both biotic and abiotic stress responses.

Plant stress signaling pathway leading to this compound accumulation.

Analytical Strategy & Causality

As a Senior Application Scientist, I must emphasize that the greatest point of failure in oxylipin and oxo-fatty acid analysis is ex vivo artifact generation . When plant tissues are homogenized, endogenous lipoxygenases (LOX) and lipases mix with substrates, artificially inflating oxidized lipid levels.

To counteract this, seemingly straightforward sample preparation methods must be strictly controlled; the use of an acidic quenching solvent (e.g., acidic acetonitrile:methanol:water) is mandatory to instantly denature enzymes and prevent the interconversion of metabolites[4].

For chromatographic separation, standard C18 columns often fail to resolve isobaric oxo-fatty acid isomers. Therefore, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase . The PFP column provides alternative selectivity via dipole-dipole and

Self-Validating Protocol: Extraction to Acquisition

A robust protocol must be a self-validating system. The following workflow embeds three internal quality control (QC) gates to ensure data trustworthiness:

-

Isotope-labeled Internal Standard (IS): Accounts for extraction recovery and matrix suppression.

-

Pooled Matrix QC Injections: Monitors instrument drift (Acceptance criteria: CV < 15%).

-

Extraction Blanks: Validates the absence of column carryover.

Step-by-Step Methodology

Step 1: In Vivo Quenching & Harvesting

-

Rapidly harvest 50 mg of plant leaf tissue and immediately submerge in liquid nitrogen.

-

Causality: Instantaneous freezing halts rapid lipid turnover and prevents artifactual oxidation by stress-induced lipoxygenases.

Step 2: Acidic Biphasic Extraction

-

Transfer the frozen tissue to a bead-beating tube containing 2.8 mm ceramic beads.

-

Add 1.0 mL of pre-chilled (-20°C) extraction buffer: Acetonitrile:Methanol:Water (2:2:1, v/v/v) supplemented with 0.1% formic acid.

-